Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Lipophilicity CNS drug discovery CYP3A4 modulation

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS 2070015-34-6) is a fully saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class. The scaffold features a fused pyrazole–piperazine ring system with an ethyl ester at the 2-position, offered as the hydrochloride salt (MW 231.68 g/mol, purity ≥95–98%).

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
Cat. No. B8091803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2CCNCC2=C1.Cl
InChIInChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H
InChIKeyXXERQWIILPIHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride: Core Scaffold for Kinase, GPCR, and Antiviral Probe Synthesis


Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS 2070015-34-6) is a fully saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class. The scaffold features a fused pyrazole–piperazine ring system with an ethyl ester at the 2-position, offered as the hydrochloride salt (MW 231.68 g/mol, purity ≥95–98%) . The THPP core has been validated across multiple target classes: as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators [1], hepatitis B virus core protein allosteric modulators (CpAMs) [2], casein kinase 1 δ/ε inhibitors [3], and ATR kinase inhibitors [4].

Why Generic Substitution of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Hydrochloride Fails: Three Physicochemical and Pharmacological Gaps


Substituting this compound with a close analog—such as the methyl ester, the 3-carboxylate regioisomer, the 4-oxo derivative, or the free base—introduces measurable liabilities that compromise synthetic utility, potency, and safety profiling. The ethyl ester imparts a LogP of 0.25, which is ~3.7-fold more lipophilic than the 3-carboxylate isomer (LogP 0.068) ; this has been shown to directly influence membrane permeability and CYP3A4 interaction potential [1]. The hydrochloride salt form ensures aqueous solubility and handling stability that the free base lacks . Furthermore, the 2-ethyl ester serves as a versatile precursor for amide coupling to access kinase and antiviral chemical space, whereas the 4-oxo analog locks the scaffold into a restricted conformational and electronic profile suitable only for a narrower target set (e.g., HIV-1 integrase) [2][3].

Quantitative Differentiation of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Hydrochloride from Its Closest Analogs


Lipophilicity Advantage Over the 3-Carboxylate Regioisomer Drives Membrane Partitioning for CNS-Targeted Probe Design

The 2-carboxylate ethyl ester exhibits a computed LogP of 0.254, approximately 3.7-fold more lipophilic than the 3-carboxylate regioisomer (LogP 0.068) . This difference is critical because the THPP series has been shown to interact with CYP3A4 in a lipophilicity-dependent manner: the prototypical mGluR5 PAM VU0448187 (a 2-substituted THPP) activated CYP3A4 to >100% of baseline midazolam hydroxylase activity, an effect that was CYP3A substrate-specific and dependent on the THPP scaffold [1]. The lower LogP of the 3-carboxylate isomer would predict reduced membrane partitioning and altered CYP interaction kinetics, potentially undermining both target engagement and ADME predictability for CNS applications.

Lipophilicity CNS drug discovery CYP3A4 modulation

Purity Specification Advantage: 98% vs. 95% Methyl Ester Enables Rigorous Structure–Activity Relationship Studies

The ethyl ester hydrochloride is commercially available at 98% purity from multiple suppliers, whereas the closest analog—methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS 2055405-85-9)—is offered at 95% purity . While this appears marginal, a 3% purity differential translates to a ~3 mg impurity burden per 100 mg of compound; for dose–response assays conducted at 10 μM, this can introduce confounding noise of up to 300 nM in apparent IC50 values for compounds with molecular weights around 200–230 Da [1].

Purity specification SAR studies Procurement

Multi-Target Versatility of the 2-Carboxylate Building Block Contrasted with Single-Target Restriction of the 4-Oxo Analog

The 2-ethyl ester THPP scaffold serves as a precursor for amide-based diversification, enabling access to at least four distinct target classes with validated potency: (i) mGluR5 negative allosteric modulators [1]; (ii) HBV core protein allosteric modulators (CpAMs) with in vivo efficacy in an AAV mouse model [2]; (iii) casein kinase 1 δ/ε inhibitors with IC50 < 10 nM [3]; and (iv) ATR kinase inhibitors with IC50 in the low nanomolar range and selectivity over PI3Kα [4]. In contrast, the 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold has been primarily validated only for HIV-1 integrase inhibition, with a typical IC50 of ~74 nM (compound 17B) [5]. The 2-ester's synthetic flexibility enables a single procurement to support multiple parallel medicinal chemistry programs.

Building block versatility Kinase inhibitors Antiviral CpAMs GPCR modulators

CYP3A4 Liability Profile Differentiated from 4-Oxo Analogs: No Quinone-like Redox Cycling Risk

The fully saturated THPP core of the 2-ethyl ester avoids the 4-oxo motif that introduces a potential quinone-like redox center. In the ATR inhibitor series, the 4-oxo-THPP compounds were found to cause CYP3A4 time-dependent inhibition (TDI) via a mechanism involving cyanide-trappable reactive intermediates confirmed by deuterium-labeling studies [1]. The saturated 2-ethyl ester scaffold lacks this oxidative liability. Additionally, the parent THPP scaffold demonstrated an IC50 > 40 μM against CYP1A2 [2], indicating inherently low cytochrome P450 inhibition for the non-oxo core. This is in contrast to 4-oxo analogs where CYP3A4 TDI was a major optimization hurdle requiring extensive deuteration to mitigate [1].

CYP3A4 inhibition Drug–drug interaction Redox cycling

Recommended Application Scenarios for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Hydrochloride Based on Quantitative Evidence


CNS-Targeted Negative Allosteric Modulator Programs Requiring LogP ~0.25 for Blood–Brain Barrier Penetration

Programs targeting metabotropic glutamate receptor 5 (mGluR5) with negative allosteric modulators benefit from the 2-ethyl ester THPP scaffold's LogP of 0.254, which falls within the favorable range for CNS passive permeability. The scaffold has been directly validated in mGluR5 NAM discovery, with derivatives demonstrating robust CYP3A4 heterotropic activation in vitro and in vivo [1]. The 3-carboxylate isomer (LogP 0.068) is too hydrophilic and would compromise brain exposure, making the 2-ester the preferred procurement choice.

Antiviral Discovery Targeting Nucleos(t)ide-Resistant HBV Variants via Core Protein Allosteric Modulation

The THPP scaffold has been optimized into lead compounds that inhibit a broad range of nucleos(t)ide-resistant HBV variants as core protein allosteric modulators (CpAMs), with oral efficacy demonstrated in an AAV mouse model [2]. The 2-ethyl ester serves as the key intermediate for amide-based SAR exploration at the 2-position. This application is inaccessible to the 4-oxo scaffold, which has not been reported as an HBV CpAM.

Kinase Inhibitor Discovery Campaigns Prioritizing CYP Safety and Multi-Kinase Selectivity Profiling

The saturated THPP core avoids the CYP3A4 TDI liability identified in 4-oxo analogs [3], providing a cleaner starting point for kinase inhibitor programs (e.g., CK1δ/ε with IC50 < 10 nM, ATR with low-nanomolar biochemical potency). The absence of the 4-oxo redox center reduces the probability of reactive metabolite formation, streamlining DMPK optimization. The scaffold's CYP1A2 IC50 > 40 μM further supports a favorable baseline CYP inhibition profile [4].

Multi-Program Procurement Strategy: A Single Building Block for Parallel Lead Optimization Across Therapeutic Areas

Organizations running multiple discovery programs can leverage the 2-ethyl ester THPP as a common intermediate for amide diversification into kinase (CK1, ATR), antiviral (HBV), and CNS (mGluR5) chemical space. The 98% purity specification and hydrochloride salt form ensure consistent quality across batches, reducing the need for re-purification and re-characterization in each program . This contrasts with the 4-oxo analog, which is restricted to HIV-1 integrase applications [5], and the methyl ester, which offers lower purity (95%) .

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.